Deprenyl hydrochloride

Catalog No.
S571464
CAS No.
2079-54-1
M.F
C13H18ClN
M. Wt
223.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deprenyl hydrochloride

CAS Number

2079-54-1

Product Name

Deprenyl hydrochloride

IUPAC Name

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H

InChI Key

IYETZZCWLLUHIJ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl

solubility

18.4 [ug/mL]

Synonyms

Deprenalin, Deprenil, Deprenyl, E 250, E-250, E250, Eldepryl, Emsam, Humex, Jumex, L-Deprenyl, Selegiline, Selegiline Hydrochloride, Selegiline Hydrochloride, (R)-Isomer, Selegiline Hydrochloride, (R,S)-Isomer, Selegiline Hydrochloride, (S)-Isomer, Selegiline, (R)-Isomer, Selegiline, (R,S)-Isomer, Selegiline, (S)-Isomer, Selegyline, Yumex, Zelapar

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl

The exact mass of the compound Deprenyl hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759259. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Deprenyl hydrochloride, also known as selegiline hydrochloride, is a highly characterized propargylamine derivative and an established irreversible inhibitor of monoamine oxidase B (MAO-B). Procured extensively for neuropharmacological research, biochemical assay calibration, and neurodegeneration modeling, this crystalline hydrochloride salt ensures high chemical stability and precise aqueous solubility compared to its free base form . Its primary procurement value lies in its role as a mechanism-based covalent inhibitor, providing a reliable, quantifiable baseline for differentiating MAO-B from MAO-A activity in complex in vitro and in vivo systems.

Substituting Deprenyl hydrochloride with racemic mixtures, non-selective MAO inhibitors (such as pargyline), or reversible alternatives (such as safinamide) fundamentally compromises assay reproducibility and target validation [1]. The use of D-deprenyl or racemic deprenyl introduces off-target dopaminergic activity and toxic D-amphetamine metabolites, confounding neuroprotective readouts [2]. Furthermore, utilizing the free base form instead of the hydrochloride salt introduces severe handling challenges; the free base is a water-insoluble liquid prone to degradation, making precise molar dosing in aqueous biological buffers highly inconsistent compared to the freely soluble salt .

Quantitative MAO-B Selectivity Over MAO-A

Deprenyl hydrochloride demonstrates strict selectivity for MAO-B, making it a standard tool for isolating isoform-specific activity. It inhibits MAO-B with an IC50 of 51 nM, while requiring a concentration of 23 μM to inhibit MAO-A, yielding a 450-fold selectivity window. In contrast, clorgyline selectively targets MAO-A, and non-selective agents like pargyline fail to distinguish between the two isoforms [1].

Evidence DimensionMAO Isoform Selectivity (IC50)
Target Compound DataMAO-B IC50 = 51 nM; MAO-A IC50 = 23 μM
Comparator Or BaselineClorgyline (MAO-A selective) / Pargyline (Non-selective)
Quantified Difference450-fold preference for MAO-B, preventing cross-isoform interference at nanomolar dosing.
ConditionsRecombinant human MAO enzymes in vitro

Ensures researchers can selectively knock out MAO-B activity without confounding MAO-A-mediated serotonin and norepinephrine metabolism.

Aqueous Processability of the Hydrochloride Salt vs. Free Base

The procurement of the hydrochloride salt of Deprenyl is critical for aqueous assay compatibility. Deprenyl hydrochloride is a stable, crystalline solid that is freely soluble in water, routinely yielding clear solutions at concentrations between 10 mg/mL and 50 mg/mL . In stark contrast, Deprenyl free base is an oily liquid that is practically insoluble in water, requiring organic solvents that can disrupt delicate cell-based or enzymatic assays .

Evidence DimensionAqueous Solubility and Physical State
Target Compound DataCrystalline solid, water solubility >10 mg/mL (up to 50 mg/mL)
Comparator Or BaselineDeprenyl free base (water-insoluble oily liquid)
Quantified DifferenceTransition from a water-insoluble liquid to a highly water-soluble solid capable of precise volumetric dosing.
ConditionsStandard laboratory preparation in aqueous buffers at room temperature

Guarantees rapid, solvent-free dissolution in physiological buffers, eliminating the need for high-concentration DMSO or ethanol vehicles that cause assay artifacts.

Enantiomeric Purity and Off-Target Avoidance

Deprenyl hydrochloride (L-deprenyl) is the specific enantiomer required for MAO-B inhibition without severe off-target effects. Utilizing D-deprenyl or racemic mixtures results in vastly reduced MAO-B affinity and the generation of D-amphetamine as a primary metabolite, which actively induces off-target dopamine release and cardiovascular toxicity [1]. L-deprenyl avoids these confounding effects, metabolizing into less active L-isomers and maintaining strict target fidelity [2].

Evidence DimensionTarget Affinity and Metabolite Profile
Target Compound DataHigh MAO-B affinity; metabolizes to L-methamphetamine/L-amphetamine
Comparator Or BaselineD-deprenyl / Racemic deprenyl (metabolizes to D-amphetamine)
Quantified DifferenceElimination of D-amphetamine-induced dopaminergic artifacts while preserving nanomolar MAO-B potency.
ConditionsIn vivo neuropharmacological models and metabolic profiling

Prevents false-positive neurochemical readouts caused by the stimulant effects of D-enantiomer metabolites in animal models.

Covalent Target Engagement vs. Reversible Inhibitors

Deprenyl hydrochloride functions as a mechanism-based, irreversible inhibitor, forming a covalent adduct with the N5 atom of the MAO-B flavin cofactor. This results in sustained enzyme inactivation that outlasts the pharmacokinetic clearance of the drug [1]. In contrast, reversible inhibitors like safinamide (IC50 ~ 79-98 nM) require continuous drug presence to maintain inhibition, making Deprenyl the standard choice for long-term target knockout studies .

Evidence DimensionEnzyme Inhibition Kinetics
Target Compound DataIrreversible covalent binding (sustained inhibition post-clearance)
Comparator Or BaselineSafinamide (reversible binding requiring continuous exposure)
Quantified DifferencePermanent inactivation of the bound MAO-B enzyme vs. concentration-dependent transient inhibition.
ConditionsEnzyme kinetic recovery assays / sustained in vivo target engagement

Allows for pulse-chase experimental designs and ensures complete, long-lasting MAO-B blockade without requiring constant infusion.

MAO-B Isoform-Specific Biochemical Assays

Due to its 450-fold selectivity and high aqueous solubility, Deprenyl hydrochloride is the benchmark standard for calibrating MAO-B activity in high-throughput screening (HTS) assays. It allows researchers to completely block MAO-B in tissue homogenates to isolate and measure residual MAO-A activity without solvent-induced artifacts .

In Vivo Models of Neurodegeneration

The enantiomeric purity of L-deprenyl hydrochloride prevents the formation of confounding D-amphetamine metabolites. This makes it a reliable positive control in MPTP- or 6-OHDA-induced neurodegeneration models, where it protects dopaminergic neurons without artificially stimulating dopamine release [1].

Covalent Inhibitor Design and Structural Biology

As a mechanism-based inhibitor that forms a stable covalent adduct with the flavin cofactor, Deprenyl hydrochloride is routinely procured for co-crystallization studies. It serves as a structural baseline for developing next-generation propargylamine-based covalent drugs targeting monoamine oxidases [2].

Related CAS

14611-51-9 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

14611-52-0

Wikipedia

Deprenyl hydrochloride

Dates

Last modified: 08-15-2023

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